3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid CAS number 313701-78-9
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid CAS number 313701-78-9
An In-Depth Technical Guide to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid (CAS: 313701-78-9)
Executive Summary
This document provides a comprehensive technical overview of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid (CAS No. 313701-78-9), a heterocyclic carboxylic acid derivative. This guide is tailored for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, and potential biological significance. The core structure, featuring a 2,5-dimethylpyrrole moiety attached to a 4-methylbenzoic acid backbone, positions it as a compound of interest for therapeutic research. We present a logical, multi-step synthetic pathway, beginning from common starting materials and culminating in a Paal-Knorr cyclocondensation. Furthermore, while direct biological data on this specific molecule is not extensively published, we synthesize available information on structurally analogous compounds to project its potential applications, particularly in the realm of antimicrobial and antitubercular drug discovery.
Compound Overview and Physicochemical Properties
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid is an organic compound featuring two key functional domains: a substituted aromatic carboxylic acid and a five-membered N-heterocyclic pyrrole ring.[1] The spatial arrangement of the pyrrole ring at the meta-position to the carboxyl group and ortho to the methyl group on the phenyl ring dictates its unique chemical environment and potential for molecular interactions. Its properties make it a viable candidate for scaffold-based drug design.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 313701-78-9 | [2] |
| Molecular Formula | C₁₄H₁₅NO₂ | [3] |
| Molecular Weight | 229.27 g/mol | [3] |
| Physical Form | Solid | [2] |
| Storage Temperature | Room Temperature | [2][3] |
| Boiling Point (Predicted) | 422.0 ± 45.0 °C | [3] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 3.88 ± 0.10 | [3] |
| InChI Key | ALKSDHRUSDCLSX-UHFFFAOYSA-N |[2] |
Retrosynthetic Analysis and Synthesis Strategy
A logical and efficient synthesis is paramount for the exploration of any new chemical entity. The structure of the target molecule lends itself to a convergent synthesis strategy. The key bond disconnection is at the C-N linkage between the phenyl and pyrrole rings, identifying 3-amino-4-methylbenzoic acid and 2,5-hexanedione as the immediate precursors. This approach leverages the well-established and robust Paal-Knorr pyrrole synthesis.[4][5]
The precursor, 3-amino-4-methylbenzoic acid, can be prepared from the commercially available 3-nitro-4-methyltoluene through a two-step process involving oxidation of the benzylic methyl group followed by reduction of the nitro group. This ensures high yields and avoids problematic isomer separation.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with each step yielding a stable, characterizable intermediate. The causality for reagent and condition selection is explained to provide a framework for potential optimization.
Protocol 3.1: Synthesis of 3-Nitro-4-methylbenzoic Acid (Oxidation)
The selective oxidation of the benzylic methyl group in the presence of a nitro group is a standard transformation.[6] Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose. The reaction is conducted in an aqueous basic solution to improve the solubility of the permanganate and the organic substrate, followed by acidic workup to protonate the carboxylate salt.
Step-by-Step Methodology:
-
To a solution of 3-nitro-4-methyltoluene (1 equivalent) in a mixture of water and pyridine, add potassium permanganate (KMnO₄, ~3 equivalents) portion-wise. The pyridine acts as a phase-transfer catalyst.
-
Heat the mixture to reflux (approx. 95-100 °C) and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC until the starting material is consumed. The disappearance of the purple permanganate color is a visual indicator of reaction completion.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Combine the aqueous filtrates and cool in an ice bath.
-
Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2.
-
The white precipitate of 3-nitro-4-methylbenzoic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3.2: Synthesis of 3-Amino-4-methylbenzoic Acid (Reduction)
The reduction of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis. Catalytic hydrogenation is a clean and efficient method, but reduction using a metal in acidic media (e.g., tin or iron in HCl) is also highly effective and often more practical on a lab scale.
Step-by-Step Methodology:
-
Suspend 3-nitro-4-methylbenzoic acid (1 equivalent) in ethanol in a round-bottom flask.
-
Add granulated tin (Sn, ~2.5 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 60 °C.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize it by carefully adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 10). This will precipitate tin hydroxides.
-
Filter the mixture to remove the tin salts.
-
Re-acidify the filtrate with acetic acid or dilute HCl to a pH of approximately 4-5, at which point the zwitterionic 3-amino-4-methylbenzoic acid will precipitate.
-
Collect the product by filtration, wash with cold water, and dry.
Protocol 3.3: Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid (Paal-Knorr Cyclocondensation)
This final step is the cornerstone of the synthesis, forming the pyrrole ring. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][7] The reaction is typically acid-catalyzed, and using glacial acetic acid as the solvent conveniently serves as both the medium and the catalyst.[8][9]
Step-by-Step Methodology:
-
Dissolve 3-amino-4-methylbenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add 2,5-hexanedione (1.1 equivalents). A slight excess of the diketone ensures complete consumption of the more valuable amino acid precursor.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid.
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. A multi-technique approach ensures unambiguous structure elucidation and quantification of purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >95% is typically required for biological screening.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should confirm the molecular weight (m/z for [M+H]⁺ ≈ 230.12, for [M-H]⁻ ≈ 228.10).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include singlets for the two equivalent pyrrole methyl groups, a singlet for the aryl methyl group, two doublets for the pyrrole ring protons, signals for the aromatic protons on the benzoic acid ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will confirm the presence of all 14 unique carbon atoms, including the carboxyl carbon (~170 ppm), various aromatic and pyrrole carbons, and the methyl carbons.
-
Biological Activity and Therapeutic Potential (Inferred)
While direct experimental data for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid is limited in publicly accessible literature, the therapeutic potential can be inferred from structurally related analogs. The dimethylpyrrole-benzoic acid scaffold is a recurring motif in compounds with significant antimicrobial activity.
A recent study detailed a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides as potent dual inhibitors of the bacterial enzymes Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR).[10] These enzymes are crucial for fatty acid synthesis and nucleotide synthesis, respectively, making them validated targets for antibacterial and antitubercular drugs.[10] Another closely related compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid , has been identified as an anti-virulence agent that inhibits the protein tyrosine phosphatase PtpA, which is essential for the survival of Mycobacterium tuberculosis within host phagosomes.[11]
Table 2: Comparison of Target Compound with Bioactive Analogs
| Compound | Structure | Known/Potential Biological Target |
|---|---|---|
| Target Molecule | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl benzoic acid | Potential: InhA, DHFR, PtpA |
| Analog A [11] | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxy benzoic acid | PtpA (Mycobacterium tuberculosis) |
| Analog B Scaffold [10] | 4 -(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives | Enoyl-ACP Reductase (InhA), DHFR |
The structural similarity of our target compound to these potent antimicrobials strongly suggests it warrants investigation as a potential therapeutic agent, particularly against tuberculosis. The replacement of a hydroxyl group (Analog A) with a methyl group (Target) modifies the molecule's lipophilicity and electronic properties, which could fine-tune its binding affinity and pharmacokinetic profile.
Conclusion and Future Directions
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid is a readily synthesizable molecule via a robust and scalable pathway centered around the Paal-Knorr reaction. Its structural features, combined with the established biological activities of closely related analogs, mark it as a compound of significant interest for antimicrobial drug discovery programs.
Future research should focus on:
-
Execution of the proposed synthesis and full analytical characterization of the compound.
-
In vitro screening against a panel of pathogenic bacteria, with a particular focus on Mycobacterium tuberculosis.
-
Enzymatic assays to determine if the compound inhibits key targets like InhA, DHFR, or PtpA.
-
Structure-Activity Relationship (SAR) studies by synthesizing further derivatives to optimize potency and drug-like properties.
This technical guide provides the foundational chemical knowledge and strategic rationale to empower researchers to explore the full potential of this promising molecule.
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- Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
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